Mel-13 protein, also known as Melanoma-associated antigen 13, is a member of the melanoma-associated antigen family. This protein is primarily recognized for its role in immune response and its potential implications in cancer immunotherapy. Mel-13 is expressed in various tissues and is particularly noted for its expression in melanoma cells, making it an important target for therapeutic interventions aimed at enhancing anti-tumor immunity.
Mel-13 protein is derived from human cells, particularly those involved in the immune system and melanoma. Its expression can be modulated by various factors, including cytokines and the tumor microenvironment, which play significant roles in its biological functions.
Mel-13 protein belongs to the category of tumor-associated antigens. These proteins are typically expressed at higher levels in cancerous tissues compared to normal tissues, making them suitable candidates for targeted therapies, including vaccines and monoclonal antibodies.
The synthesis of Mel-13 protein can be achieved through several methods, prominently including cell-free protein synthesis systems. These systems utilize lysates from various organisms such as Escherichia coli or eukaryotic cells like Chinese hamster ovary cells. Continuous-exchange cell-free protein synthesis (CECF) has been shown to enhance the yield and functionality of complex proteins like Mel-13 by providing a controlled environment that mimics cellular conditions.
In CECF systems, proteins are synthesized using a two-chamber dialysis device that allows for continuous replenishment of substrates and removal of waste products. This method has demonstrated improved yields compared to traditional batch reactions, making it particularly effective for synthesizing glycosylated or post-translationally modified proteins .
While specific structural data for Mel-13 may not be extensively documented, similar proteins in the melanoma-associated antigen family have been characterized, revealing common features such as disulfide bonds and glycosylation sites that are essential for stability and immune recognition.
Mel-13 protein participates in various biochemical reactions within the immune system. It can interact with T-cell receptors, leading to T-cell activation and proliferation. Additionally, it may undergo post-translational modifications such as phosphorylation or glycosylation, which can influence its activity and interactions with other cellular components.
Studies on the biochemical properties of Mel-13 often involve assays that measure its binding affinity to immune receptors or its ability to elicit an immune response in vitro. Techniques such as enzyme-linked immunosorbent assay (ELISA) or flow cytometry are commonly employed to analyze these interactions.
The mechanism of action of Mel-13 involves its recognition by T-cells, which are pivotal in orchestrating the immune response against tumors. Upon binding to specific receptors on T-cells, Mel-13 can trigger signaling pathways that lead to T-cell activation, proliferation, and differentiation into effector cells capable of targeting melanoma cells.
Research has shown that Mel-13 can enhance the cytotoxic activity of T-cells against melanoma cells when presented on major histocompatibility complex molecules. This interaction is critical for developing effective cancer immunotherapies targeting melanoma-associated antigens .
Mel-13 protein is typically soluble in aqueous solutions under physiological conditions. Its stability can be affected by factors such as temperature, pH, and ionic strength. The molecular weight of Mel-13 is approximately 30 kDa, which is consistent with other members of the melanoma-associated antigen family.
Chemically, Mel-13 contains multiple functional groups that facilitate interactions with other biomolecules. The presence of hydrophilic regions allows it to engage effectively with water-soluble components of the immune system, while hydrophobic regions may contribute to membrane interactions when involved in cellular signaling processes.
Mel-13 protein has significant applications in cancer research and therapy. It serves as a target for vaccine development aimed at eliciting robust anti-tumor responses. Furthermore, it is utilized in diagnostic assays to detect melanoma progression based on its expression levels in patient samples.
The Mel-13 protein belongs to the CDGSH iron-sulfur domain-containing protein family, characterized by conserved CDGSH motifs that coordinate iron-sulfur (Fe-S) clusters. These clusters are essential for electron transfer and redox sensing. Structural studies reveal that the CDGSH domain adopts a β-sheet-rich fold that anchors two [2Fe-2S] clusters via conserved cysteine and histidine residues. This architecture enables Mel-13 to participate in cellular redox regulation and iron homeostasis. The domain’s stability is maintained by hydrophobic core residues, while surface-exposed Fe-S clusters facilitate protein-protein interactions with metabolic enzymes and signaling molecules [4].
Table 1: Key Features of the CDGSH Domain in Mel-13
Feature | Description |
---|---|
Domain Type | CDGSH iron-sulfur domain |
Fe-S Cluster Type | [2Fe-2S] |
Ligand Residues | Cys-X₄-Cys-X₁₆-Cys-X₂-Cys (conserved motif) |
Biological Role | Electron transfer, redox sensing, protein-protein interactions |
Structural Fold | β-sheet core with solvent-exposed cluster-binding pocket |
Mel-13 shares significant structural homology with melanoma-associated antigen (MAGE) proteins, particularly in its C-terminal substrate-binding region. Both protein families exhibit a winged-helix motif that mediates DNA or protein target recognition. However, Mel-13 diverges from classical MAGE proteins through its N-terminal Fe-S cluster domains, which are absent in MAGE homologs. This hybrid architecture suggests Mel-13 integrates metabolic sensing (via Fe-S clusters) with gene regulation (via MAGE-like domains). Notably, the electrostatic potential surface of Mel-13’s MAGE-like domain is less charged than that of oncogenic MAGE proteins, implying distinct binding targets [2] [4].
The human MEL-13 gene (officially annotated as CISD3) resides at chromosome 19cen-p13.2, a region frequently disrupted in malignancies due to translocation breakpoints. This locus exhibits conserved synteny with the mouse Cisd3 ortholog on chromosome 10, sharing a bidirectional promoter with the Polycomb group gene Mel-18. The Mel-13/Mel-18 gene pair overlaps in their 3' untranslated regions, suggesting co-regulation. Crucially, Mel-13 maintains this syntenic arrangement across mammals, with its promoter harboring conserved transcription factor binding sites for SP1 and NF-κB, which drive basal expression [1] [4].
Table 2: Syntenic Conservation of Mel-13 Across Species
Species | Chromosomal Location | Adjacent Gene | Ortholog Identity |
---|---|---|---|
Human (H. sapiens) | 19cen-p13.2 | Mel-18 | 100% (Reference) |
Mouse (M. musculus) | 10qB3 | Mel-18 | 92% nucleotide, 96% amino acid |
Dog (C. lupus) | 18q24 | RAB8 | 96% amino acid |
Rat (R. norvegicus) | 7q22 | Mel-18 | 89% amino acid |
Phylogenetic analysis reveals Mel-13 is conserved across vertebrates, with orthologs in fish, birds, and mammals. The CDGSH domain shows the highest conservation (>90% amino acid identity), while the MAGE-like domain varies among lineages. In zebrafish, the Mel-13 ortholog cisd3b retains Fe-S cluster-binding residues but lacks the C-terminal nuclear localization signal found in mammals. Evolutionary rate analysis (dN/dS ratios) indicates strong purifying selection (dN/dS < 0.1) in the Fe-S cluster domains, highlighting their functional indispensability. Conversely, the linker region between domains exhibits higher diversity, suggesting lineage-specific adaptations [3] [5] [7]. Deep learning-based structural models (e.g., AlphaFold) corroborate that low-sequence-similarity orthologs (e.g., avian vs. mammalian Mel-13) retain conserved tertiary structures, particularly in Fe-S cluster coordination sites [6]. Taxonomy-aware conservation metrics (e.g., ConSurf) further identify a universally conserved surface patch surrounding the Fe-S clusters, which likely mediates interactions with electron transport chain components [7] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7